2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine
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Overview
Description
2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring attached to a benzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine typically involves the coupling of a benzo[b]thiophene derivative with a pyrrolidine derivative. One common method is the palladium-catalyzed cross-coupling reaction between 2-iodothiophenol and pyrrolidine . This reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(PPh3)4.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[b]thiophene ring, leading to the formation of dihydrobenzo[b]thiophenes.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common for introducing substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzo[b]thiophenes.
Substitution: Various substituted benzo[b]thiophenes depending on the electrophile used.
Scientific Research Applications
2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a drug candidate due to its unique structural features.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share the benzo[b]thiophene core but differ in the substituents attached to the ring.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different substituents or additional functional groups.
Uniqueness
2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine is unique due to the combination of the benzo[b]thiophene and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H15NS |
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Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C13H15NS/c1-2-6-13-12(5-1)10(9-15-13)8-11-4-3-7-14-11/h1-2,5-6,9,11,14H,3-4,7-8H2 |
InChI Key |
FYTLLKFBDMJVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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